
Tert-butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate” is a chemical compound used in various scientific research. It has a CAS Number of 1803599-56-5 and a molecular weight of 358.36 . Its IUPAC name is tert-butyl 3-phenyl-4- (2,2,2-trifluoroacetamido)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-9-12(11-7-5-4-6-8-11)13(10-22)21-14(23)17(18,19)20/h4-8,12-13H,9-10H2,1-3H3,(H,21,23) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Applications De Recherche Scientifique
Synthetic Methodologies and Structural Analysis
- The synthesis and structural analysis of related compounds have been a focal point of research. For instance, the compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} carbamate, showcasing the intricacies of pyrrolidinone structures, was characterized by its all-cis trisubstituted pyrrolidin-2-one framework, with an emphasis on the absolute configurations of its lactam ring. This structural delineation aids in the understanding of stereochemical preferences and interactions within similar compounds (Weber et al., 1995).
Medicinal Chemistry Applications
- Research in medicinal chemistry has identified related structures as potent inhibitors for specific targets. For instance, the development of influenza neuraminidase inhibitors is based on the efficient synthesis of pyrrolidine cores, demonstrating the utility of such compounds in the development of antiviral agents. The design process utilized the core structure for high-throughput synthesis, leading to significant findings in inhibiting influenza A and B strains (Wang et al., 2001).
Enantioselective Synthesis
- The asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines highlights the compound's role in the synthesis of chiral molecules. This approach, via a nitrile anion cyclization strategy, achieved high yields and enantiomeric excess, demonstrating its importance in the preparation of enantioselective compounds for further pharmaceutical applications (Chung et al., 2005).
Chemical Modification and Functionalization
- The coupling reactions of partially reduced pyridine derivatives, leading to a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcase the functionalization capabilities of related compounds. Such reactions are pivotal for introducing various functional groups, thereby expanding the utility of these compounds in synthetic chemistry (Wustrow & Wise, 1991).
Catalyst and Reagent Development
- The development of efficient methods for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate as a catalyst demonstrates the compound's utility in facilitating chemical transformations. This method's advantages, such as high yields, short reaction times, and catalyst reusability, underscore the importance of such compounds in synthetic methodologies (Karimian & Tajik, 2014).
Propriétés
IUPAC Name |
tert-butyl 3-phenyl-4-[(2,2,2-trifluoroacetyl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O3/c1-16(2,3)25-15(24)22-9-12(11-7-5-4-6-8-11)13(10-22)21-14(23)17(18,19)20/h4-8,12-13H,9-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOFBNUOSFGOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


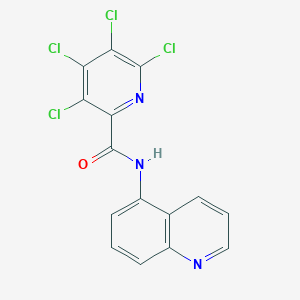
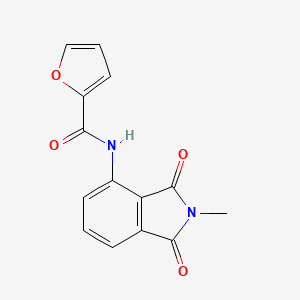
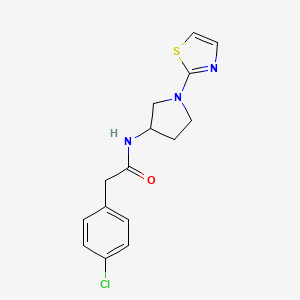

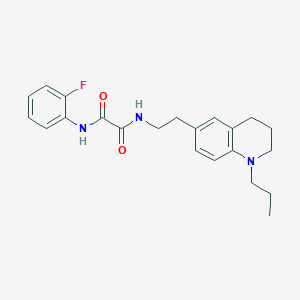
![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
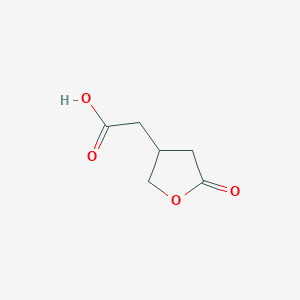
![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2888272.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)
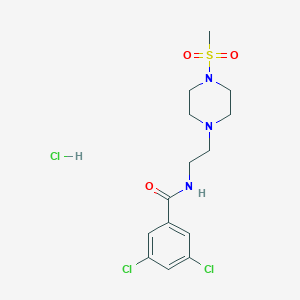
![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)
